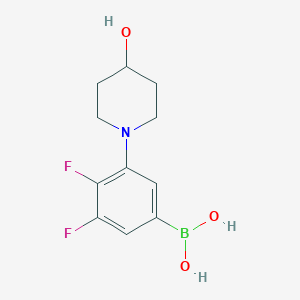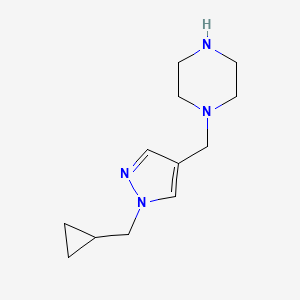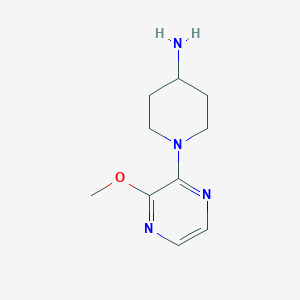![molecular formula C9H9N3O2 B1473026 methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate CAS No. 1630906-55-6](/img/structure/B1473026.png)
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate
Descripción general
Descripción
“Methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” is a chemical compound with the molecular formula C8H7N3O2 . It belongs to the class of pyrrolo[2,3-d]pyrimidines, which are heterocyclic compounds with a structure based on a pyrrolo[2,3-d]pyrimidine moiety .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been achieved through various methods. For instance, one study designed and synthesized 25 novel pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity . Another study involved the design and synthesis of newly synthesized pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms in positions 4 and 6 and a trichloromethyl group in position 2 using a microwave technique .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidine derivatives has been well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction . The structure of these compounds can be modified by substituting different groups at various positions on the pyrrolo[2,3-d]pyrimidine ring .Chemical Reactions Analysis
Pyrrolo[2,3-d]pyrimidine derivatives have been involved in various chemical reactions. For instance, the reaction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine with different amines resulted in the formation of 4-alkylamino-7-methyl-7H-pyrrolo[2,3-d]pyrimidines .Aplicaciones Científicas De Investigación
Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
Pyrrolo[2,3-d]pyrimidine derivatives have been found to be potential multi-targeted kinase inhibitors and apoptosis inducers . They have shown promising cytotoxic effects against different cancer cell lines . Specifically, compound 5k has exhibited significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes .
Anticancer Applications
In another study, pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested in vitro against seven selected human cancer cell lines . Compounds 14a, 16b, and 18b were found to be the most active against MCF7 . Compound 17 also showed promising cytotoxic effects against HePG2 and PACA2 .
Anti-Diabetic Potential
Pyrrolo[2,3-d]pyrimidine-linked hybrids were designed, synthesized, and investigated for in vitro anti-diabetic potential . Their potency was mechanistically correlated via molecular docking and MD modeling .
JAK1 Inhibitors
Through modification of the 3-aminopiperidine linker in tofacitinib, highly selective JAK1 inhibitors with nanomolar potency in a human whole blood assay were discovered . Improvements in JAK1 potency and selectivity were achieved via structural modifications suggested by X-ray crystallographic analysis .
Broad Biological Applications
Compounds with pyrrolo[2,3-d]pyrimidine moiety have broad biological applications such as antibacterial, antifungal, adenosine A1 and A3 receptor modulator, protein-kinase B inhibitor, anti-inflammatory, anti-cancer, anti-folate, antiviral, and anti-mycobacterial activities .
Development of Effective Anticancer Therapies
The study underscores the significance of incorporating halogenated-Pyrrolo[2,3-d]pyrimidin tyrosine kinase inhibitors in the development of effective anticancer therapies . It introduces a novel compound with prospects for future clinical optimization .
Mecanismo De Acción
Mode of Action
Similar compounds have been shown to induce cell cycle arrest and apoptosis in certain cell lines . This suggests that methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate may interact with its targets to induce similar changes .
Biochemical Pathways
Similar compounds have been associated with the regulation of one-carbon (1c) metabolism, which encompasses folate-mediated 1c transfer reactions and related processes, including nucleotide and amino acid biosynthesis, antioxidant regeneration, and epigenetic regulation .
Pharmacokinetics
Similar compounds have been subjected to in vitro adme, herg, kinase profiling, and pharmacokinetic tests .
Result of Action
Similar compounds have shown cytotoxic activities against certain cancer cell lines .
Action Environment
It is known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .
Direcciones Futuras
The future directions for research on “methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate” and related compounds could involve further exploration of their therapeutic potential. For instance, pyrrolo[2,3-d]pyrimidine derivatives have shown promising anticancer activity, suggesting potential applications in cancer treatment . Further studies could also focus on optimizing the synthesis methods and exploring the structure-activity relationships of these compounds .
Propiedades
IUPAC Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c1-5-3-10-8-6(5)7(9(13)14-2)11-4-12-8/h3-4H,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKMQQAAAJJGLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=NC=NC(=C12)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 5-methyl-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(4-methanesulfonylphenyl)methyl]-3H,4H,5H,6H,7H,8H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B1472944.png)
![ethyl 5-methyl-4-oxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-2-carboxylate](/img/structure/B1472946.png)

![(1-(2-methoxyethyl)-1H-benzo[d][1,2,3]triazol-5-yl)methanamine](/img/structure/B1472948.png)




![(1-(cyclopropylmethyl)-1H-benzo[d]imidazol-5-yl)methanamine](/img/structure/B1472956.png)

![4-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]-N-(4-methyl-1,3-thiazol-2-yl)pyrimidin-2-amine](/img/structure/B1472961.png)
![1-[(3,4-Dichlorobenzyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1472963.png)

